molecular formula C22H19F3N4O3 B11214155 5-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11214155
M. Wt: 444.4 g/mol
InChI Key: MZDHYSBWENJSLQ-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a trifluoromethyl group, and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazolopyrimidine Core: This involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyrazolopyrimidine intermediates using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 2-(1,3-Benzodioxol-5-yl)piperidine

Uniqueness

Compared to these similar compounds, 5-(2H-1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its trifluoromethyl group and pyrazolopyrimidine core. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19F3N4O3

Molecular Weight

444.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H19F3N4O3/c1-12-2-5-14(6-3-12)26-21(30)16-10-20-27-15(9-19(22(23,24)25)29(20)28-16)13-4-7-17-18(8-13)32-11-31-17/h2-8,10,15,19,27H,9,11H2,1H3,(H,26,30)

InChI Key

MZDHYSBWENJSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F

Origin of Product

United States

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